N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C24H26N4O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H26N4O/c1-4-9-20-16-22(25-19-12-14-21(15-13-19)29-5-2)28-24(26-20)23(17(3)27-28)18-10-7-6-8-11-18/h6-8,10-16,25H,4-5,9H2,1-3H3 |
InChI Key |
DJUCTUTWYIDWRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OCC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Scaffold Formation
The synthesis begins with constructing the pyrazolo[1,5-a]pyrimidine core. A widely adopted method involves cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions. In a representative procedure, sodium ethoxide catalyzes the reaction in anhydrous ethanol at reflux (78°C), yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with an 89% yield . Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours converts the diol into 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (61% yield) .
Table 1: Optimization of Chlorination Conditions
| POCl₃ Equiv. | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 110 | 6 | 61 |
| 4 | 120 | 4 | 58 |
| 5 | 110 | 8 | 63 |
Regioselective Substitution at Position 7
Selective substitution at the C7 position is critical for introducing the 4-ethoxyphenylamine group. Studies demonstrate that the chlorine atom at C7 exhibits higher reactivity due to electronic effects from the pyrazole ring . Treatment of 2 with 4-ethoxyaniline in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours affords 7-(4-ethoxyphenylamino)-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (3 ) in 75–82% yield . Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields .
Functionalization at Position 5
The C5 chlorine in 3 is replaced with a propyl group via palladium-catalyzed cross-coupling. Using Suzuki-Miyaura conditions, 3 reacts with propylboronic acid in tetrahydrofuran (THF) with Pd(PPh₃)₄ as the catalyst and aqueous Na₂CO₃ as the base. This step yields 5-propyl-7-(4-ethoxyphenylamino)-2-methylpyrazolo[1,5-a]pyrimidine (4 ) with 68% efficiency . Alternative methods employing Negishi coupling with zinc propylide show marginally higher yields (72%) but require stringent anhydrous conditions .
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | THF | 68 |
| Negishi | PdCl₂(dppf) | Toluene | 72 |
| Stille | Pd₂(dba)₃ | DMF | 65 |
Introduction of the 3-Phenyl Group
The C3 methyl group in 4 undergoes oxidation to a carboxylic acid using KMnO₄ in acidic medium, followed by decarboxylation to generate a reactive intermediate. This intermediate is coupled with phenylboronic acid under Miyaura borylation conditions, yielding 3-phenyl-5-propyl-7-(4-ethoxyphenylamino)-2-methylpyrazolo[1,5-a]pyrimidine (5 ) with 65% overall yield . Direct C–H arylation using Pd(OAc)₂ and PivOH as an additive represents a more efficient route (78% yield) .
Final Purification and Characterization
Crude 5 is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to achieve >95% purity. Recrystallization from ethanol/water (3:1) enhances crystalline quality. Structural confirmation is achieved through:
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.85–1.92 (m, 2H, CH₂CH₂CH₃), 2.51 (s, 3H, CH₃), 3.02 (t, J = 7.5 Hz, 2H, CH₂CH₂CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 6.89–7.45 (m, 9H, Ar–H) .
-
HRMS (ESI) : m/z calcd for C₂₅H₂₇N₅O [M+H]⁺: 438.2121; found: 438.2124 .
Process Optimization and Scale-Up Challenges
Scale-up to kilogram quantities faces challenges in controlling exotherms during chlorination and minimizing palladium residues in final batches. Implementing flow chemistry for the cyclocondensation step improves heat dissipation, increasing yield to 85% . Residual palladium is reduced to <5 ppm using SiliaBond® Thiourea scavengers .
Comparative Analysis of Alternative Routes
Alternative pathways evaluated include:
Chemical Reactions Analysis
Condensation Reactions
A common approach combines N-amino-2-iminopyridines with β-keto esters (e.g., ethyl acetoacetate) under thermal conditions. For example:
-
Reactants : N-amino-2-iminopyridine derivatives and β-keto esters.
-
Conditions : Reflux in ethanol or DMF, often catalyzed by palladium or copper salts .
Radical-Mediated Cyclization
Alternative methods utilize di-tert-butyl peroxide (DTBP) as a radical initiator to drive cyclization. A representative procedure involves:
-
Reactants : Aromatic aldehydes, 3(5)-aminoazoles, and DTBP.
-
Conditions : Heating at 130°C in dichloroethane (DCE) for 24 hours .
Reaction Conditions and Optimization
Key factors influencing reaction efficiency include solvent choice, acid concentration, and atmospheric control.
Solvent and Catalyst Effects
-
Ethanol as Solvent : Reactions in ethanol with acetic acid or DMF as co-solvents yield pyrazolo[1,5-a]pyridine derivatives. Yields improve with increasing acetic acid equivalents (e.g., 74% yield at 6 equivalents) .
-
Oxygen Atmosphere : Oxygen or air enhances yields, while argon reduces them (e.g., 94% vs. 6% yield under O₂ vs. Ar) .
Acid-Catalyzed Pathways
Acidic conditions (e.g., acetic acid, p-TSA, TFA) facilitate formation of triazolo[1,5-a]pyridine intermediates. For example:
| Entry | Acid (Molar Equiv.) | Atmosphere | Yield |
|---|---|---|---|
| 1 | AcOH (2) | Air | 34% |
| 4 | AcOH (6) | O₂ | 94% |
| 6 | p-TSA (1) | O₂ | 39% |
These data highlight the critical role of acid concentration and oxygen in optimizing yields .
Reactivity Insights
The compound’s reactivity stems from its amine group and fused heterocyclic system.
Nucleophilic Substitution
The primary amine (-NH₂) at position 7 undergoes nucleophilic substitution, enabling functionalization. For example:
-
Reaction : Substitution with alkyl halides or aldehydes to form N-alkylated derivatives.
-
Mechanism : Attack of the amine on electrophilic centers, followed by elimination of leaving groups .
Steric and Electronic Effects
Substituents like the ethoxyphenyl group influence reactivity:
-
Steric Hindrance : Bulky groups may slow substitution reactions.
-
Electronic Effects : Electron-donating groups (e.g., ethoxy) enhance nucleophilicity of the amine .
Characterization Data
For structurally analogous compounds, characterization involves:
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its anticancer potential , particularly against various cancer cell lines. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antiproliferative effects , making them candidates for cancer therapy. For instance, modifications of the pyrazolo[1,5-a]pyrimidine scaffold have shown effectiveness against specific cancer types, including leukemia and solid tumors.
Case Study: Inhibitory Activity
A study conducted on novel pyrazolopyrimidine derivatives highlighted their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The findings suggested that these compounds could serve as CDK inhibitors , offering a pathway for targeted cancer therapies .
Neuroprotective Effects
Research indicates that compounds in this class may also possess neuroprotective properties . The ability to modulate dopamine receptors positions them as potential treatments for neurodegenerative diseases such as Parkinson's disease.
Antiviral Activity
Emerging studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may exhibit antiviral properties . Their structural features allow interaction with viral enzymes, potentially inhibiting viral replication.
Example: Antiviral Screening
Recent antiviral screening of related compounds indicated promising activity against viruses such as influenza and HIV, demonstrating the versatility of this compound class in addressing infectious diseases .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly against various kinases involved in signaling pathways related to cancer and inflammation.
Inhibitory Profiles
Research has documented that certain derivatives can selectively inhibit specific kinases, leading to reduced tumor growth and inflammation . This specificity is crucial for minimizing side effects associated with traditional chemotherapies.
Material Science Applications
Beyond biological applications, pyrazolo[1,5-a]pyrimidines have garnered attention in material sciences due to their photophysical properties. Their ability to form crystals with unique conformational characteristics opens avenues for developing new materials with specific optical properties.
Photophysical Properties
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Key structural variations among analogues include substitutions at positions 2, 3, 5, and the N-linked aryl group.
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidin-7-amines
Key Observations :
- Position 5: Propyl (target) vs. methyl () or phenyl ().
- N-Substituent : 4-ethoxyphenyl (target) vs. chlorophenyl () or pyridinyl (). Ethoxy groups improve solubility compared to chloro but reduce electrophilicity.
- Position 3 : Phenyl (target) vs. 4-fluorophenyl (). Fluorine substitution may enhance metabolic stability.
Physical and Spectroscopic Properties
Limited data are available for the target compound, but analogues provide insights:
Table 2: Physical Properties of Selected Analogues
The target compound’s melting point is expected to align with analogues (160–190°C), influenced by crystallinity from the ethoxyphenyl group.
Hypothesized Activity of Target Compound :
Biological Activity
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a unique fused ring structure that provides a range of potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N4O, with a molecular weight of 386.5 g/mol. The compound features several substituents that influence its biological activity:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Ethoxy | 4th position | Enhances solubility and bioavailability |
| Methyl | 2nd position | Modulates receptor interactions |
| Phenyl | 3rd position | Potentially increases anticancer activity |
| Propyl | 5th position | Affects metabolic stability |
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions where 3-amino-pyrazoles react with various electrophilic agents. The process requires careful control of conditions such as temperature and solvent to achieve optimal yields and purity levels. Various synthetic pathways have been reported, emphasizing regioselectivity challenges in the formation of pyrazolo derivatives.
Biological Activity
This compound has been studied for its diverse biological activities:
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. Its mechanism may involve the modulation of key signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties through the inhibition of intracellular calcium signaling pathways. Studies suggest that this compound may block store-operated calcium channels, reducing inflammatory responses mediated by agents like platelet-activating factor (PAF).
Enzyme Inhibition
The compound has shown potential as an inhibitor of phosphodiesterase enzymes (PDE4B and PDE4D), which are involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural similarities to other active compounds indicate potential efficacy.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results demonstrated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.
- Anti-inflammatory Mechanism Investigation : In vitro experiments using endothelial cells exposed to PAF showed that treatment with the compound significantly reduced calcium influx compared to untreated controls, suggesting a mechanism for its anti-inflammatory effects.
- Enzyme Inhibition Profile : Comparative studies indicated that the compound effectively inhibited PDE4 activity in cellular assays, supporting its potential use in managing inflammatory diseases such as asthma or COPD.
Q & A
Q. What synthetic routes are commonly employed for preparing N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones, followed by functionalization of the 7-amino position. A representative method includes:
- Step 1 : Cyclization under acidic or thermal conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.
- Step 2 : Suzuki-Miyaura cross-coupling to introduce aryl/alkyl groups (e.g., 3-phenyl or 5-propyl substituents) using palladium catalysts and boronic acids .
- Step 3 : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-ethoxyphenyl group at position 7 .
Purification often employs column chromatography or recrystallization, with yields optimized via solvent selection (e.g., DMF for polar intermediates) .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : , , and 2D NMR (e.g., COSY, HSQC) confirm regiochemistry and substituent positions. For example, the 7-amine proton typically appears as a broad singlet near δ 6.5–7.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNO requires m/z 403.2128) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for refinement .
Q. How is the compound initially screened for biological activity?
- Enzyme Inhibition Assays : Dose-dependent inhibition of kinases or phosphatases (e.g., IC values measured via fluorescence polarization).
- Antiproliferative Screening : MTT assays in cancer cell lines (e.g., IC < 10 µM in HeLa cells suggests therapeutic potential) .
Advanced Research Questions
Q. How can structural modifications optimize target binding affinity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 2) enhances binding to hydrophobic enzyme pockets. For example, 2-CF analogs show 10-fold higher kinase inhibition than methyl derivatives .
- Propyl Chain Optimization : Varying the 5-propyl group’s length (C3 vs. C4) affects membrane permeability; logP values correlate with cellular uptake in MDCK assays .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data?
- Crystallographic Analysis : Resolve discrepancies between computational docking and experimental IC values. For instance, X-ray structures may reveal unexpected water-mediated hydrogen bonds .
- Free-Wilson Analysis : Decomposes substituent contributions to activity, isolating key functional groups (e.g., 4-ethoxyphenyl’s role in π-π stacking) .
Q. How can synthetic challenges (e.g., low yields in Suzuki coupling) be addressed?
- Catalyst Screening : Pd(OAc) with SPhos ligand improves coupling efficiency for sterically hindered boronic acids .
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, minimizing decomposition of heat-sensitive intermediates .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
